molecular formula C12H14N5Na2O13P3 B13826890 3H-Imidazo[2,1-i]purine,3-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-ribofuranosyl]-,disodium salt(9ci)

3H-Imidazo[2,1-i]purine,3-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-ribofuranosyl]-,disodium salt(9ci)

Cat. No.: B13826890
M. Wt: 575.17 g/mol
InChI Key: RGJZBNPRRVQVDH-CMUBXXRSSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Imidazo[2,1-i]purine,3-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-ribofuranosyl]-,disodium salt(9ci) is a complex organic compound with significant potential in various scientific fields. This compound features an imidazo[2,1-i]purine core, which is a fused heterocyclic system, and is further functionalized with a ribofuranosyl group and multiple phosphonooxy groups. The disodium salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Imidazo[2,1-i]purine,3-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-ribofuranosyl]-,disodium salt(9ci) involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Imidazo[2,1-i]purine Core: This can be achieved through a cyclization reaction involving a suitable diamine and a formamide derivative under acidic conditions.

    Attachment of the Ribofuranosyl Group: This step typically involves glycosylation, where the imidazo[2,1-i]purine core is reacted with a protected ribofuranosyl halide in the presence of a Lewis acid catalyst.

    Formation of the Disodium Salt: The final step involves neutralizing the acidic compound with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ribofuranosyl moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imidazo[2,1-i]purine core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution at the phosphonooxy groups.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

3H-Imidazo[2,1-i]purine,3-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-ribofuranosyl]-,disodium salt(9ci) has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in studies involving enzyme inhibition, particularly those enzymes involved in nucleotide metabolism.

    Medicine: It has potential therapeutic applications, including antiviral and anticancer activities, due to its ability to interfere with nucleic acid synthesis.

    Industry: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3H-Imidazo[2,1-i]purine,3-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-ribofuranosyl]-,disodium salt(9ci) involves its interaction with various molecular targets:

    Molecular Targets: The compound targets enzymes involved in nucleotide metabolism, such as kinases and polymerases.

    Pathways Involved: It interferes with the synthesis and repair of nucleic acids, leading to the inhibition of cell proliferation and viral replication.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Similar in structure but lacks the ribofuranosyl and phosphonooxy groups.

    Imidazo[4,5-c]pyridine: Another structural analog with different biological activities.

    Purine Nucleotides: Share the purine core but differ in the attached sugar and phosphate groups.

Uniqueness

The uniqueness of 3H-Imidazo[2,1-i]purine,3-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-ribofuranosyl]-,disodium salt(9ci) lies in its complex structure, which combines the imidazo[2,1-i]purine core with multiple functional groups, enhancing its solubility, stability, and biological activity.

Properties

Molecular Formula

C12H14N5Na2O13P3

Molecular Weight

575.17 g/mol

IUPAC Name

disodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C12H16N5O13P3.2Na/c18-8-6(3-27-32(23,24)30-33(25,26)29-31(20,21)22)28-12(9(8)19)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17;;/h1-2,4-6,8-9,12,18-19H,3H2,(H,23,24)(H,25,26)(H2,20,21,22);;/q;2*+1/p-2/t6-,8-,9-,12-;;/m1../s1

InChI Key

RGJZBNPRRVQVDH-CMUBXXRSSA-L

Isomeric SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+]

Canonical SMILES

C1=CN2C=NC3=C(C2=N1)N=CN3C4C(C(C(O4)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.